molecular formula C9H7NO3 B2583635 3-(3,5-Dihydroxyphenyl)-3-oxopropanenitrile CAS No. 1378617-16-3

3-(3,5-Dihydroxyphenyl)-3-oxopropanenitrile

Cat. No.: B2583635
CAS No.: 1378617-16-3
M. Wt: 177.159
InChI Key: RNOSWKINJRYOST-UHFFFAOYSA-N
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Description

3-(3,5-Dihydroxyphenyl)-3-oxopropanenitrile is an organic compound characterized by the presence of a phenyl ring substituted with two hydroxyl groups and a nitrile group attached to a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dihydroxyphenyl)-3-oxopropanenitrile typically involves the reaction of 3,5-dihydroxybenzaldehyde with malononitrile in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired nitrile compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dihydroxyphenyl)-3-oxopropanenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of 3,5-dihydroxybenzoquinone.

    Reduction: Formation of 3-(3,5-dihydroxyphenyl)-3-aminopropane.

    Substitution: Formation of ethers or esters depending on the substituent.

Scientific Research Applications

3-(3,5-Dihydroxyphenyl)-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism by which 3-(3,5-Dihydroxyphenyl)-3-oxopropanenitrile exerts its effects involves interactions with various molecular targets. The hydroxyl groups can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. The nitrile group can interact with enzymes and proteins, potentially modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-Dihydroxyphenyl)propanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    3-(3,5-Dihydroxyphenyl)acetate: Contains an acetate group instead of a nitrile group.

    4-(3,5-Dihydroxyphenyl)phenol: Similar phenolic structure but with an additional phenyl ring.

Uniqueness

3-(3,5-Dihydroxyphenyl)-3-oxopropanenitrile is unique due to the presence of both hydroxyl and nitrile groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical modifications and applications in various fields.

Properties

IUPAC Name

3-(3,5-dihydroxyphenyl)-3-oxopropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c10-2-1-9(13)6-3-7(11)5-8(12)4-6/h3-5,11-12H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOSWKINJRYOST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)O)C(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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